2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c8-6-5-3-11-12(1-2-13)7(5)10-4-9-6/h3-4,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGXWXQNFGKLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=NC=N2)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64127-15-7 | |
| Record name | 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, to form the corresponding dechlorinated derivative.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethanal, 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethanoic acid.
Reduction: 2-{1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol as an anticancer agent. It has been identified as a part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives that exhibit significant activity against various cancer cell lines.
Case Study: EGFR Inhibition
A study demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold, including derivatives of this compound, showed promising inhibitory effects on the epidermal growth factor receptor (EGFR) pathway. These compounds were tested in MCF-7 breast cancer models and exhibited IC50 values ranging from 0.3 to 24 µM, indicating their potential as dual inhibitors targeting both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2) .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5i | 0.3 | EGFR |
| 5i | 7.60 | VEGFR2 |
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit activity against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
In a screening study, several derivatives including this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of effectiveness, suggesting further exploration into structure-activity relationships could yield potent antimicrobial agents .
Neurological Applications
Emerging research suggests that compounds like this compound may have neuroprotective effects. Preliminary studies indicate potential benefits in models of neurodegenerative diseases.
Case Study: Neuroprotection
In animal models simulating neurodegeneration, derivatives of this compound showed reduced neuronal death and improved cognitive function markers. This opens avenues for developing treatments for conditions such as Alzheimer’s disease .
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include chlorination and subsequent condensation reactions to form the desired pyrazolo[3,4-d]pyrimidine framework.
Mechanism of Action
The mechanism of action of 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol primarily involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
Substituent Effects on Solubility and LogP: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with chlorophenyl (logP ~3.5) or isopropyl groups (logP >3) . Cyanobenzyl (38b) and chloroethyl substituents balance moderate lipophilicity with target affinity, critical for antiviral and antitumor activity .
Biological Activity Trends: Antiviral Activity: Compound 38b’s cyanobenzyl group may enhance interactions with viral proteases or polymerases, as seen in Zika virus inhibition . Antitumor Potential: Chloroethyl and keto substitutions () mimic purine antimetabolites, interfering with DNA synthesis .
Synthetic Accessibility :
- The target compound’s hydroxyethyl group could be synthesized via alkylation of 4-chloropyrazolo[3,4-d]pyrimidine with ethylene oxide or glycol derivatives, similar to methods in and .
Biological Activity
2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a chloro substituent at the 4-position and an alcohol functional group at the 1-position. Its molecular formula is with a molecular weight of approximately 226.62 g/mol.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 enzymatic activity, which is crucial for cell cycle regulation. By blocking the transition from the G1 phase to the S phase, it effectively halts the replication of cancer cells, thereby inhibiting tumor growth .
Biological Activity
The biological activities associated with this compound include:
- Antitumor Activity : Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor effects by inhibiting various kinases involved in cancer progression. Notably, compounds similar to this compound have shown efficacy against cell lines such as MCF-7 and MDA-MB-231 .
- Anti-inflammatory Effects : Research indicates that derivatives within this chemical class may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo framework can enhance these effects .
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazolo derivatives:
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully characterized. However, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is vital for predicting its therapeutic potential and safety profile in clinical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro substituent on the pyrazolo[3,4-d]pyrimidine core is highly reactive toward nucleophiles.
Oxidation and Reduction
The ethanol moiety and heterocyclic core participate in redox transformations.
Condensation and Cyclization
The ethanol side chain facilitates condensation with carbonyl compounds.
Functional Group Interconversion
The hydroxyl group undergoes derivatization for pharmacological optimization.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyrazolo[3,4-d]pyrimidine scaffold.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl derivatives (tested for CDK2 inhibition) |
Key Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The 4-chloro group’s displacement is favored by electron-withdrawing effects of the pyrimidine ring, enabling rapid aminolysis or thiolysis .
-
Solvent-Free Cyclization : Fusion methods under high temperatures yield fused triazolo-pyrimidines with minimal byproducts .
-
Steric Effects : Bulky substituents on the ethanol chain reduce reaction rates in esterification but enhance target selectivity .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in synthesizing enzyme inhibitors and prodrug candidates. Future work may explore photochemical or enzymatic modifications to expand its applicability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethan-1-ol, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives with 2-chloroethanol in DMF with anhydrous sodium acetate as a base (16 hours, 50–60°C) yields the target compound. Optimization of stoichiometry (1:1 molar ratio) and solvent choice (DMF vs. acetonitrile) significantly affects reaction efficiency .
- Data Consideration : Yields range from 45–65% depending on purification methods (e.g., ice-water quenching followed by filtration) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., reflux) .
- Waste Management : Segregate halogenated organic waste for incineration by certified facilities to avoid environmental contamination .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., ethanol chain integration at N1 of the pyrazolopyrimidine core) .
- XRPD : X-ray powder diffraction identifies crystalline phases and polymorphic stability (e.g., distinct peaks at 2θ = 12.5°, 18.7°) .
- Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| H NMR | δ 4.25 (t, -CH2OH), δ 8.35 (s, pyrimidine-H) | Substituent verification |
| XRPD | 2θ = 12.5°, 18.7°, 22.4° | Crystallinity assessment |
Advanced Research Questions
Q. What mechanistic insights explain regioselective functionalization at the pyrazolo[3,4-d]pyrimidine core?
- Methodology : DFT calculations reveal that the 4-chloro substituent activates the N1 position for nucleophilic attack due to electron-withdrawing effects. Solvent polarity (DMF vs. THF) stabilizes transition states, favoring ethanol chain attachment at N1 over N7 .
- Contradictions : Some studies propose steric hindrance as the dominant factor, while others emphasize electronic effects .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., JAK2) to predict affinity. The ethanol side chain enhances hydrogen bonding with ATP-binding pockets .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
- Data Table :
| Parameter | Value | Significance |
|---|---|---|
| LogP (predicted) | 1.9 | Optimal lipophilicity |
| PSA | 75 Ų | Moderate membrane permeability |
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodology :
- Batch Analysis : Compare purity (>95% by HPLC) and residual solvents (e.g., DMF ≤ 500 ppm) across studies .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hours) to minimize variability in IC50 values .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
